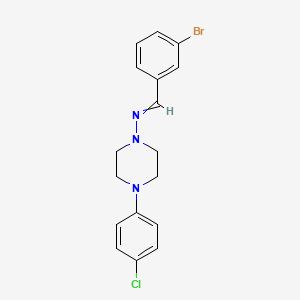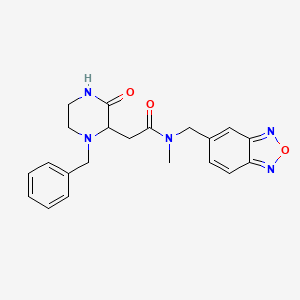![molecular formula C15H16N4O B6134806 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B6134806.png)
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 is a selective inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in cytokine signaling pathways.
Wirkmechanismus
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one selectively inhibits JAK2, which plays a critical role in cytokine signaling pathways. JAK2 is activated by cytokines, which bind to specific receptors on the cell surface. Once activated, JAK2 phosphorylates downstream signaling molecules, leading to the activation of transcription factors and the expression of target genes. By inhibiting JAK2, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one blocks cytokine signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one inhibits cell growth and induces apoptosis by blocking cytokine signaling pathways. In autoimmune disorders, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one reduces inflammation and autoimmune responses by inhibiting cytokine signaling pathways. Additionally, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has several advantages for use in scientific research. It is a selective inhibitor of JAK2, making it a useful tool for studying cytokine signaling pathways. Additionally, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is stable and can be easily synthesized in high purity and yield. However, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has some limitations, including its potential off-target effects and the need for further optimization for use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective JAK2 inhibitors for use in clinical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications in a wide range of diseases. Finally, the use of 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in combination with other therapies, such as chemotherapy or immunotherapy, may lead to improved treatment outcomes for cancer and other diseases.
Synthesemethoden
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process involving the reaction of 2,3-dihydroxybenzoic acid with 3-(1H-imidazol-1-yl)propylamine, followed by reaction with isatin to form the final product. The synthesis of 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and autoimmune responses, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15-13(12-4-1-2-5-14(12)18-15)10-16-6-3-8-19-9-7-17-11-19/h1-2,4-5,7,9-11,18,20H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYHXLDIHXKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)

![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![ethyl 1-[(2E)-4-methyl-2-pentenoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6134785.png)

![2-methyl-N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6134791.png)
![4-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-1-piperazinecarbaldehyde](/img/structure/B6134797.png)
![7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134803.png)